

Application Notes and Protocols for Velagliflozin in Feline Diabetes Mellitus Studies

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Compound of Interest

Compound Name: Velagliflozin proline hydrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental use of velagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, for the management of feline diabetes mellitus. The information is compiled from key studies and regulatory documents to guide further research and development.

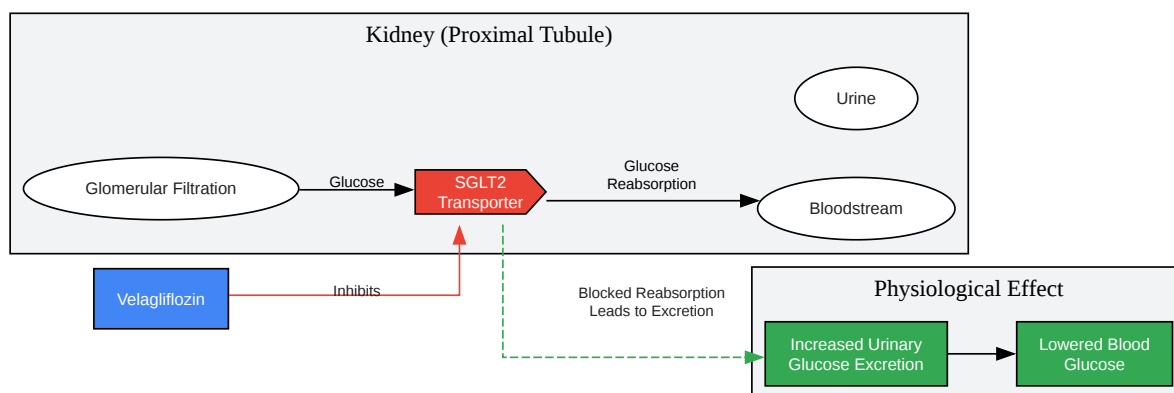
Introduction

Velagliflozin (brand name: Senvelgo®) is an oral hypoglycemic agent approved for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin.[1][2][3] It represents a novel therapeutic approach, offering a once-daily oral solution as an alternative to traditional insulin injections.[4][5] This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols.

Mechanism of Action

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1] SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6] This mechanism is

independent of insulin secretion and helps to reduce the glucotoxic effects on pancreatic β -cells, potentially allowing for their recovery and improved endogenous insulin secretion.



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Caption: Mechanism of action of velagliflozin in the renal proximal tubule.

Quantitative Data Summary

The efficacy and safety of velagliflozin have been evaluated in several key studies. The following tables summarize the quantitative findings.

Table 1: Pharmacokinetic Properties of Velagliflozin in Cats

Parameter	Value (following a 1 mg/kg oral dose)	Reference
Median Time to Maximum Concentration (T _{max})	0.25 hours	[6] [7]
Mean Maximum Plasma Concentration (C _{max})	1030 (± 361) ng/mL	[6] [7]
Mean Area Under the Curve (AUC _{0-last})	3295 (± 1098) day*ng/mL	[6] [7]
Mean Elimination Half-life (T _{1/2})	3.68 (± 0.34) hours	[6] [7]
Note: Systemic exposure is greater in the fasted state compared to the fed state. [6] [7]		

Table 2: Efficacy Data from a 180-Day Multicenter Field Study (SENSATION study)

Parameter	Baseline (Day 0)	Day 30	Day 180	Reference
Treatment Success Rate	N/A	88.4%	N/A	[7]
Median Blood Glucose (mg/dL)	436	153	125	[8] [9]
Median Fructosamine (μmol/L)	538	310	263	[8] [9]
Improvement in Polyuria	N/A	71%	88.6%	[7] [8] [9]
Improvement in Polydipsia	N/A	73%	87.7%	[7] [8] [9]
Study population: 252 client-owned diabetic cats (214 insulin-naïve, 38 previously insulin-treated). [8] [9]				

Table 3: Comparative Efficacy of Velagliflozin vs. Caninsulin (Protamine Zinc Insulin) at Day 45

Parameter	Velagliflozin (1 mg/kg once daily)	Caninsulin (twice daily, dose-adjusted)	Reference
Treatment Success	54% (29/54 cats)	42% (26/62 cats)	[4] [10] [11] [12]
Mean BG <252 mg/dL	78% (42/54 cats)	60% (37/62 cats)	[10] [11] [12]
Minimum BG <162 mg/dL	76% (41/54 cats)	66% (41/62 cats)	[10] [11] [12]
Fructosamine <450 µmol/L	76% (41/54 cats)	61% (38/62 cats)	[10] [11] [12]
<p>The study demonstrated that once-daily oral velagliflozin was noninferior to twice-daily insulin injections.</p> <p>[4][10][11]</p>			

Table 4: Summary of Common Adverse Events

Adverse Event	Velagliflozin	Caninsulin	Reference
Loose Feces/Diarrhea	38% (23/61 cats)	15% (10/66 cats)	[4][10][11][12]
Positive Urine Culture/UTI	21-31%	15-27%	[4][10][11][12]
Hypoglycemia (Clinical & Nonclinical)	13% (nonclinical)	53% (8% clinical, 52% nonclinical)	[4][10][11][12]
Diabetic Ketoacidosis (DKA)	7% (4/61 cats)	0%	[4][10][11][12]

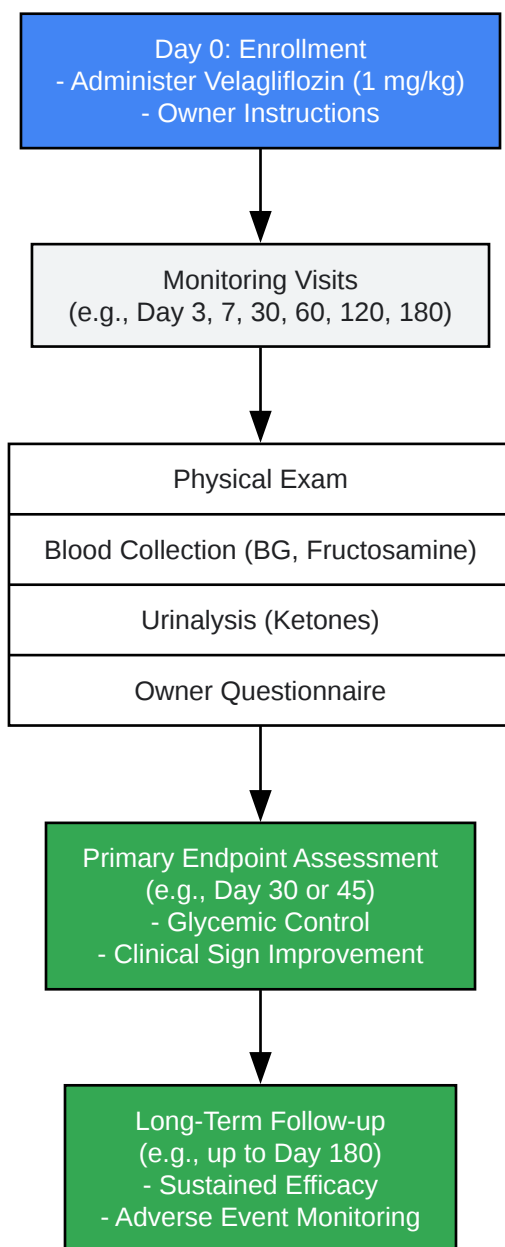
Note: A significant risk of Diabetic Ketoacidosis (DKA) and Euglycemic DKA has been identified, particularly within the first two weeks of treatment.[1][6][8][13]

Experimental Protocols

The following protocols are based on methodologies reported in key clinical trials of velagliflozin.

General Study Design for Efficacy and Safety Assessment

This protocol outlines a prospective, multicenter, open-label clinical field trial to assess the efficacy and safety of velagliflozin in diabetic cats.



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Caption: Generalized workflow for a feline diabetes clinical trial with velagliflozin.

4.1.1. Subject Inclusion Criteria:

- Client-owned cats diagnosed with diabetes mellitus.
- Otherwise healthy, based on physical examination and routine bloodwork.

- For studies on newly diagnosed diabetics, cats must not have been previously treated with insulin.[\[1\]](#)
- Signed informed consent from the owner.[\[10\]](#)

4.1.2. Subject Exclusion Criteria:

- Cats previously treated with insulin (unless specifically studying this population).[\[6\]](#)[\[7\]](#)
- Cats with insulin-dependent diabetes mellitus.[\[6\]](#)[\[7\]](#)
- Cats presenting with anorexia, dehydration, or lethargy at diagnosis.[\[7\]](#)
- Evidence of concurrent diseases that could interfere with the study, such as significant renal or hepatic disease, or pancreatitis.[\[3\]](#)

4.1.3. Dosing and Administration:

- Dose: 1 mg/kg (0.45 mg/lb) of body weight.[\[7\]](#)
- Formulation: Oral solution.[\[1\]](#)
- Frequency: Once daily, at approximately the same time each day.[\[2\]](#)[\[7\]](#)
- Administration: Administer directly into the cat's mouth or apply to a small amount of wet food that will be consumed completely.[\[5\]](#) If a dose is missed, it should be given as soon as possible on the same day.[\[7\]](#)

4.1.4. Monitoring and Evaluations:

- Schedule: Cats should be evaluated at frequent intervals, especially early in treatment (e.g., Days 2 or 3, 7, 30) and then monthly for long-term studies.[\[7\]](#)[\[8\]](#)
- Clinical Assessments: Record body weight, hydration status, and clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss).[\[6\]](#)[\[7\]](#)
- Blood Glucose Monitoring:

- Single Blood Glucose: Collect blood for glucose measurement at various time points post-dosing during follow-up visits.[8]
- Blood Glucose Curves (BGC): Perform 9-hour BGCs on specific study days (e.g., Day 7, 30, 60) to assess glycemic control throughout the day.[8][9]
- Serum Fructosamine: Measure at baseline and subsequent visits (e.g., Day 30, 60, 120, 180) to assess long-term glycemic control.[7][8]
- Urinalysis: Monitor for urinary ketones at each visit to screen for DKA.[6]
- Safety Bloodwork: Conduct serum chemistry profiles to monitor renal and hepatic function.[7]

4.1.5. Efficacy Endpoints:

- Primary Endpoint: Treatment success can be defined as a composite measure, such as improvement in at least one clinical sign of diabetes and improvement in at least one glycemic variable (e.g., mean blood glucose from a curve or serum fructosamine) by a specific time point (e.g., Day 30 or 45).[7][10]
- Secondary Endpoints: Sustained glycemic control, resolution of clinical signs, owner-reported quality of life, and incidence of adverse events over a longer period (e.g., 91 or 180 days).[10]

Safety Considerations and Contraindications

- Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA or euglycemic DKA (DKA with normal blood glucose), which can be fatal.[1][3][6] This risk is higher in cats previously treated with insulin and is most common within the first 14 days of starting therapy.[8][9][13] Prompt discontinuation of velagliflozin and administration of insulin are critical if DKA is suspected.[1]
- Contraindications: Do not use in cats previously treated with or currently receiving insulin, or in cats with insulin-dependent diabetes mellitus.[6][7] Do not initiate in cats that are anorexic, dehydrated, or lethargic.[7]

- Adverse Reactions: Besides DKA, common adverse reactions include diarrhea, vomiting, weight loss, and an increased incidence of urinary tract infections.[3][4][10]

Conclusion

Velagliflozin offers a convenient and effective oral treatment for managing feline diabetes mellitus in insulin-naïve, otherwise healthy cats. Its unique mechanism of action provides good glycemic control without the risk of clinical hypoglycemia often associated with insulin therapy. [4][14] However, researchers and clinicians must be vigilant about the significant risk of DKA and euglycemic DKA. The protocols and data presented here provide a foundation for designing robust studies to further explore the therapeutic potential and long-term safety of velagliflozin in the feline population.

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